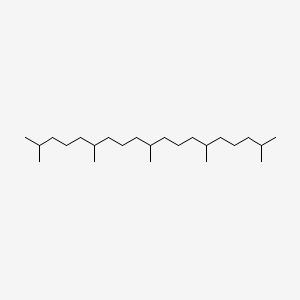
2,6,10,14,18-Pentamethylnonadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,10,14,18-Pentamethylnonadecane is a hydrocarbon compound with the molecular formula C24H50 . It is a branched alkane, characterized by the presence of five methyl groups attached to a nonadecane backbone. This compound is known for its high molecular weight and relatively low density .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,14,18-Pentamethylnonadecane typically involves the alkylation of nonadecane with methyl groups. This can be achieved through various methods, including:
Friedel-Crafts Alkylation: This method uses a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation of nonadecane with methyl chloride (CH3Cl).
Grignard Reaction: In this method, a Grignard reagent such as methylmagnesium bromide (CH3MgBr) is reacted with a suitable precursor to introduce the methyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6,10,14,18-Pentamethylnonadecane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to convert the alkane into corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) to produce lower alkanes.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the compound, forming products like 2,6,10,14,18-pentamethyl-1-chlorononadecane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2), palladium (Pd) catalyst
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Lower alkanes
Substitution: Halogenated derivatives
Scientific Research Applications
2,6,10,14,18-Pentamethylnonadecane has various applications in scientific research, including:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Studied for its role in biological membranes and its interactions with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a lubricant additive to improve the performance and longevity of mechanical systems.
Mechanism of Action
The mechanism of action of 2,6,10,14,18-Pentamethylnonadecane involves its interaction with hydrophobic environments. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its hydrophobic nature allows it to interact with non-polar molecules, making it useful in various industrial applications .
Comparison with Similar Compounds
Similar Compounds
2,6,10,14-Tetramethylpentadecane: A similar branched alkane with four methyl groups.
2,6,10,14,18,22-Hexamethyltetracosane: A longer-chain alkane with six methyl groups.
Uniqueness
2,6,10,14,18-Pentamethylnonadecane is unique due to its specific branching pattern and the number of methyl groups. This structure imparts distinct physical and chemical properties, such as lower density and higher boiling point compared to its linear counterparts .
Properties
CAS No. |
55191-61-2 |
|---|---|
Molecular Formula |
C24H50 |
Molecular Weight |
338.7 g/mol |
IUPAC Name |
2,6,10,14,18-pentamethylnonadecane |
InChI |
InChI=1S/C24H50/c1-20(2)12-8-14-22(5)16-10-18-24(7)19-11-17-23(6)15-9-13-21(3)4/h20-24H,8-19H2,1-7H3 |
InChI Key |
OJXBLWMIJXWKQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



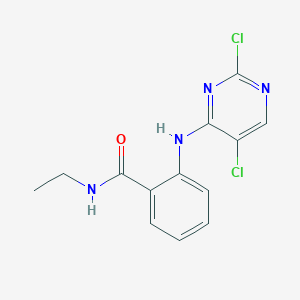

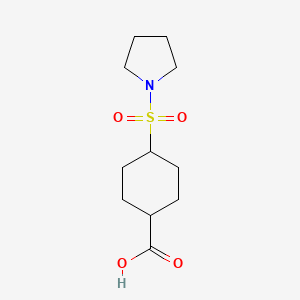

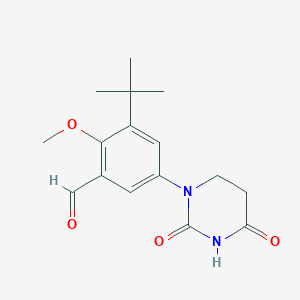


![7-(2-Hydroxyethyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13974061.png)
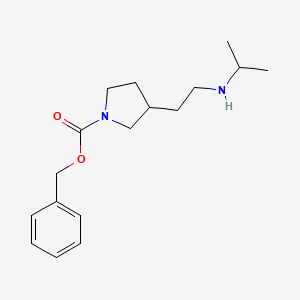
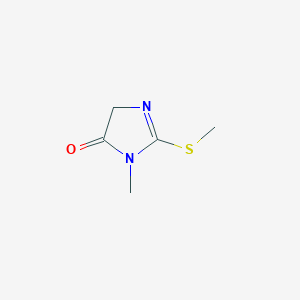
![4-((1,5-Dimethyl-1H-pyrazol-3-yl)amino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13974092.png)
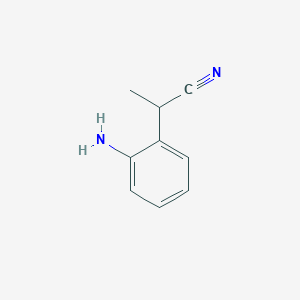
![(R)-1-[3-(trifluoromethoxy)phenyl]pentylamine](/img/structure/B13974106.png)
